4-((2-(Piperidin-1-yl)ethyl)thio)aniline

CAS No.: 1095603-02-3

Cat. No.: VC3355764

Molecular Formula: C13H20N2S

Molecular Weight: 236.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1095603-02-3 |

|---|---|

| Molecular Formula | C13H20N2S |

| Molecular Weight | 236.38 g/mol |

| IUPAC Name | 4-(2-piperidin-1-ylethylsulfanyl)aniline |

| Standard InChI | InChI=1S/C13H20N2S/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 |

| Standard InChI Key | RYZNODQGFOSTBY-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CCSC2=CC=C(C=C2)N |

| Canonical SMILES | C1CCN(CC1)CCSC2=CC=C(C=C2)N |

Introduction

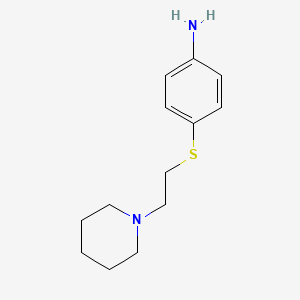

4-((2-(Piperidin-1-yl)ethyl)thio)aniline is an organic compound characterized by its aromatic amine group and a sulfur-linked piperidine moiety. This compound belongs to the class of thioanilines, which are known for their versatility in chemical synthesis and potential biological activities.

The molecular structure of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline consists of:

-

A benzene ring substituted with an amino group (-NH₂).

-

A thioether linkage (-S-) connecting the benzene ring to a piperidine group via a two-carbon ethyl chain.

Synthesis Methods

The synthesis of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline can be achieved through nucleophilic substitution reactions, where a thiol group reacts with a halogenated precursor. Below is a general synthesis route:

-

Starting Materials:

-

4-chloroaniline or 4-bromoaniline.

-

Piperidine.

-

Ethylene sulfide or ethylene dibromide.

-

-

Reaction Steps:

-

The halogenated aniline undergoes substitution with ethylene sulfide to introduce the thioether linkage.

-

The resulting intermediate reacts with piperidine under basic conditions to complete the structure.

-

This reaction typically requires mild heating and the presence of a base (e.g., potassium carbonate or sodium hydroxide).

Potential Applications

The compound's structure suggests diverse applications due to its functional groups and molecular framework:

-

Pharmaceutical Research:

-

Compounds containing piperidine and aromatic amines often exhibit bioactivity, including antimicrobial, antiviral, or anticancer properties.

-

The thioether linkage may enhance lipophilicity, aiding in membrane permeability for drug candidates.

-

-

Material Science:

-

Derivatives of thioanilines can be used as intermediates in the synthesis of polymers or advanced materials with specific electronic properties.

-

-

Chemical Intermediates:

-

The compound could serve as a precursor for synthesizing more complex molecules, particularly in heterocyclic chemistry.

-

Analytical Data

To confirm the identity and purity of the compound, analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and IR spectroscopy are utilized:

| Technique | Key Features Observed |

|---|---|

| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, aliphatic chains, and piperidine protons |

| Mass Spectrometry | Molecular ion peak at m/z = 236 confirming molecular weight |

| IR Spectroscopy | Peaks for N-H stretching (~3300 cm⁻¹), C-S stretching (~700 cm⁻¹), and aromatic C-H bonds |

Safety Considerations

As with many aromatic amines, safety precautions should be taken when handling this compound:

-

Potential toxicity: Aromatic amines can be harmful if inhaled or absorbed through the skin.

-

Proper storage: Store in a cool, dry place away from oxidizing agents.

-

Use personal protective equipment (PPE), including gloves and goggles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume